

An In-depth Technical Guide to RhodinyI Acetate

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Compound of Interest

Compound Name: RhodinyI acetate

Cat. No.: B085566

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This technical guide provides a comprehensive overview of **rhodinyI acetate**, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: 3,7-dimethyloct-7-enyl acetate^{[1][2]}

Synonyms: A variety of synonyms are used to refer to **rhodinyI acetate** in literature and commerce. These include:

- **RhodinyI acetate**^{[1][3][4]}
- alpha-Citronellyl acetate^{[1][2][4]}
- 3,7-dimethyloct-7-en-1-yl acetate^{[1][2]}
- Rhodinol acetate^{[3][4]}
- RhodinyI ethanoate^{[1][3]}
- 7-Octen-1-ol, 3,7-dimethyl-, acetate^{[1][3]}
- 3,7-Dimethyl-7-octen-1-yl ethanoate^{[1][3]}
- FEMA 2981^[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **rhodinyI acetate**.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1][5][6]
Molecular Weight	198.30 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[2][5]
Odor	Floral, rose-like	[3][7]
Boiling Point	256.4 °C at 760 mmHg (estimated)	[7]
Flash Point	96.11 °C (205.00 °F) TCC	[1][7]
Density	0.894 to 0.904 g/mL at 25 °C	[1]
Refractive Index	1.4510 to 1.4570 at 20 °C	[1]
Solubility	Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol.	[2][6]
XLogP3-AA	4.1	[6]

Experimental Protocols

While specific proprietary synthesis protocols for commercial production are not readily available, a general approach to the synthesis of acetate esters involves the esterification of the corresponding alcohol (rhodinol) with acetic anhydride or acetic acid, often in the presence of an acid catalyst.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control

A standard method for assessing the purity and identity of **rhodinyI acetate** is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol.

Objective: To determine the purity of a **rhodinyll acetate** sample and identify any potential impurities.

Materials:

- **Rhodinyll acetate** sample
- High-purity solvent (e.g., hexane or ethanol)
- GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)
- Autosampler vials

Procedure:

- Sample Preparation: Prepare a dilute solution of the **rhodinyll acetate** sample (e.g., 1% v/v) in the chosen solvent.
- Instrument Setup:
 - Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1) to prevent column overload.
 - Oven Program: Start at an initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
- Data Acquisition: Inject a 1 µL aliquot of the prepared sample into the GC-MS system and acquire the data.
- Data Analysis:
 - Identify the peak corresponding to **rhodinyll acetate** based on its retention time and mass spectrum.

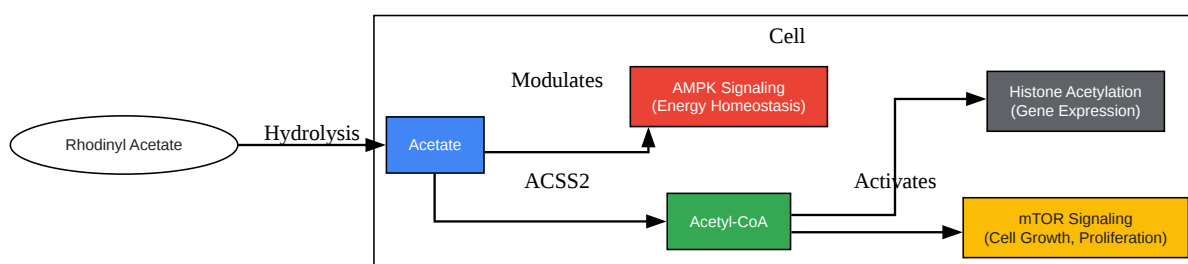
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
- Integrate the peak areas of all detected compounds to determine the relative purity of the **rhodinyI acetate**.

Potential Biological Relevance and Signaling Pathways

Direct studies on the specific signaling pathways of **rhodinyI acetate** are limited in publicly accessible literature. However, as an acetate ester, its biological effects could be mediated through pathways involving acetate, a key metabolite in cellular metabolism. Acetate is known to influence various signaling cascades, including the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and stress responses.

4.1. Acetate-Mediated Signaling Pathway

The diagram below illustrates a simplified representation of how acetate can influence cellular signaling, which may be relevant for understanding the potential biological activities of **rhodinyI acetate** following its hydrolysis.



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Caption: Potential involvement of acetate in cellular signaling.

This diagram illustrates that **rhodinyI acetate**, upon potential hydrolysis to acetate, could influence key cellular signaling pathways. Acetate is converted to acetyl-CoA, which can then impact the mTOR and AMPK pathways, as well as epigenetic mechanisms like histone acetylation, thereby affecting gene expression, cell growth, and energy metabolism.

Disclaimer: This guide is for informational purposes only and is not intended as a substitute for professional scientific or medical advice. The biological relevance and signaling pathways described are based on the known roles of acetate and are presented as a potential framework for the investigation of **rhodinyI acetate**.

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